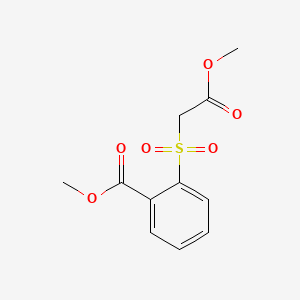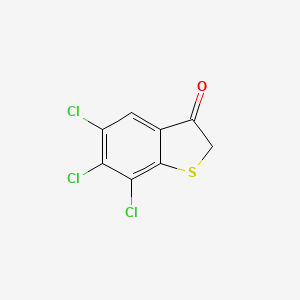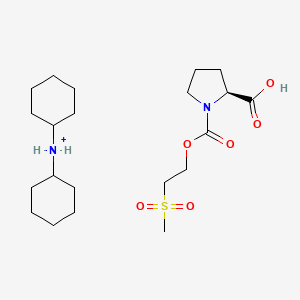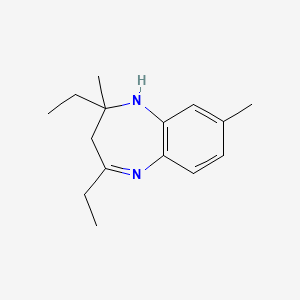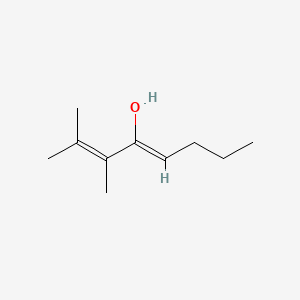
(4Z)-2,3-dimethylocta-2,4-dien-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-2,3-dimethylocta-2,4-dien-4-ol is an organic compound characterized by its unique structure, which includes a double bond and a hydroxyl group. This compound is part of the broader class of dienols, which are known for their diverse chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2,3-dimethylocta-2,4-dien-4-ol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reduction of a precursor compound, such as a halogenated hydrocarbon, followed by a series of reactions to introduce the double bond and hydroxyl group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced technologies, such as flow chemistry and automated control systems, can enhance the efficiency and scalability of the production process. Additionally, the implementation of stringent quality control measures ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-2,3-dimethylocta-2,4-dien-4-ol can undergo a variety of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., thionyl chloride). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield a ketone or aldehyde, while reduction can produce a saturated alcohol.
Aplicaciones Científicas De Investigación
(4Z)-2,3-dimethylocta-2,4-dien-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings
Mecanismo De Acción
The mechanism of action of (4Z)-2,3-dimethylocta-2,4-dien-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (4Z)-2,3-dimethylocta-2,4-dien-4-ol include other dienols and alkenols, such as:
- (E)-2,3-dimethylocta-2,4-dien-4-ol
- 2,3-dimethylhex-2-en-4-ol
- 2,3-dimethylbut-2-en-4-ol .
Uniqueness
What sets this compound apart from these similar compounds is its specific geometric configuration (Z-configuration) and the position of the double bond and hydroxyl group. These structural features contribute to its unique chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(4Z)-2,3-dimethylocta-2,4-dien-4-ol |
InChI |
InChI=1S/C10H18O/c1-5-6-7-10(11)9(4)8(2)3/h7,11H,5-6H2,1-4H3/b10-7- |
Clave InChI |
JGOWMBSHWZDTDH-YFHOEESVSA-N |
SMILES isomérico |
CCC/C=C(/C(=C(C)C)C)\O |
SMILES canónico |
CCCC=C(C(=C(C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


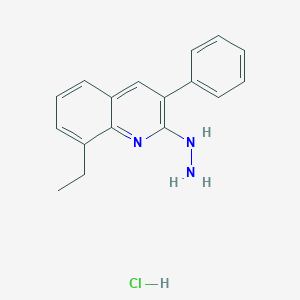
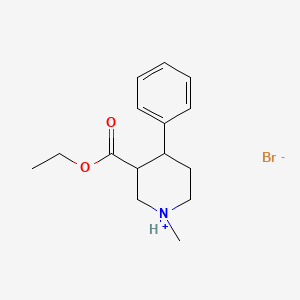



![1-azoniabicyclo[2.2.2]octan-2-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate;chloride](/img/structure/B13750913.png)
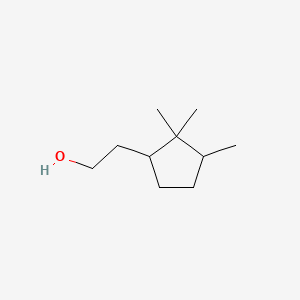
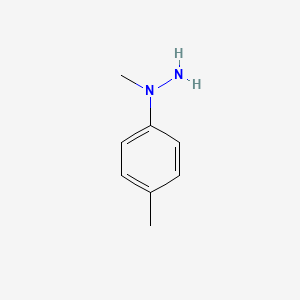
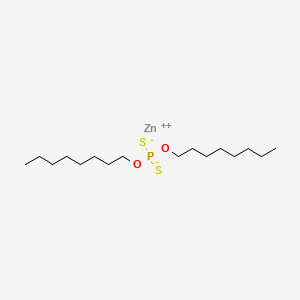
![3-[9-(2-Carboxyethyl)-14-(1-hydroxyethyl)-22,23-bis(methoxycarbonyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13750924.png)
